molecular formula C17H19ClN4O2S B2655293 N-[2-[(5-Chlorothiophen-2-yl)methyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361827-56-5

N-[2-[(5-Chlorothiophen-2-yl)methyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2655293
CAS RN: 2361827-56-5
M. Wt: 378.88
InChI Key: DOAZOGACVBEISI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a chlorothiophene, pyrazole, and piperidine carboxamide . These groups are common in many pharmaceuticals and biologically active compounds, suggesting potential applications in medicinal chemistry .


Molecular Structure Analysis

The molecule likely has a complex 3D structure due to the presence of the heterocyclic rings and the amide group. The chlorothiophene and pyrazole rings may contribute to the molecule’s aromaticity and influence its chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the polar amide group. It might undergo reactions typical of these functional groups, such as electrophilic aromatic substitution or nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar groups and aromatic rings could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, many drugs work by interacting with specific proteins or enzymes in the body. Without more information, it’s difficult to predict the exact mechanism .

Future Directions

The compound could potentially be explored for medicinal applications, given the biological activity of similar compounds . Further studies would be needed to determine its efficacy, safety, and mechanism of action.

properties

IUPAC Name

N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-2-16(23)21-9-6-12(7-10-21)17(24)20-15-5-8-19-22(15)11-13-3-4-14(18)25-13/h2-5,8,12H,1,6-7,9-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAZOGACVBEISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2=CC=NN2CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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